![molecular formula C13H19FN2O B3345431 1-Piperazinepropanol, 4-(4-fluorophenyl)- CAS No. 105173-87-3](/img/structure/B3345431.png)
1-Piperazinepropanol, 4-(4-fluorophenyl)-
Overview
Description
“1-Piperazinepropanol, 4-(4-fluorophenyl)-” is also known as “1-(4-Fluorophenyl)piperazine”. It has the molecular formula of C10H13FN2 and a molecular weight of 180.2220 . This compound belongs to the class of organic compounds known as phenylpyrazoles .
Molecular Structure Analysis
The molecular structure of “1-Piperazinepropanol, 4-(4-fluorophenyl)-” consists of a piperazine ring attached to a fluorophenyl group . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Piperazinepropanol, 4-(4-fluorophenyl)-” include a molecular weight of 180.22 and a mono-isotopic mass of 216.082947 Da . More specific properties such as boiling point, melting point, and solubility were not found in the available sources.Safety and Hazards
While specific safety and hazard information for “1-Piperazinepropanol, 4-(4-fluorophenyl)-” was not found, it’s important to handle all chemical substances with care. For example, a related compound, “1-(2-Fluorophenyl)piperazine”, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c14-12-2-4-13(5-3-12)16-9-7-15(8-10-16)6-1-11-17/h2-5,17H,1,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGQIENALOHUTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCO)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461299 | |
Record name | 1-Piperazinepropanol, 4-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazinepropanol, 4-(4-fluorophenyl)- | |
CAS RN |
105173-87-3 | |
Record name | 1-Piperazinepropanol, 4-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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